

An In-depth Technical Guide to 1-Adamantanecarboxylic Acid Derivatives and Analogs

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Compound of Interest

Compound Name: *1-Adamantanecarboxylic acid*

Cat. No.: *B032954*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-adamantanecarboxylic acid**, its derivatives, and analogs, focusing on their synthesis, biological activities, and therapeutic potential. The unique lipophilic and rigid cage-like structure of the adamantane moiety imparts favorable pharmacokinetic and pharmacodynamic properties to these compounds, making them attractive scaffolds in drug discovery. This document details their roles as antiviral agents, metabolic modulators, and antibacterial compounds, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Concepts and Synthesis

1-Adamantanecarboxylic acid serves as a versatile building block for the synthesis of a wide array of derivatives.^[1] Its rigid tricyclic alkane structure provides a foundation for developing molecules with enhanced metabolic stability and lipophilicity, which can improve their ability to interact with biological targets.^{[1][2]}

Synthesis of 1-Adamantanecarboxylic Acid

A prominent method for synthesizing **1-adamantanecarboxylic acid** is the Koch-Haaf reaction. This reaction typically involves the carboxylation of 1-adamantanol or 1-bromoadamantane using formic acid in the presence of a strong acid like sulfuric acid.^{[1][3]}

Synthesis of Derivatives

The carboxylic acid group of **1-adamantanecarboxylic acid** is readily modified to generate a diverse range of derivatives, primarily esters and amides.

- **Esterification:** Esters are typically synthesized by reacting **1-adamantanecarboxylic acid** with an alcohol in the presence of an acid catalyst or by converting the carboxylic acid to the more reactive 1-adamantanecarbonyl chloride followed by reaction with an alcohol.[1][4][5]
- **Amidation:** Amides are commonly formed by reacting 1-adamantanecarbonyl chloride with amines.[4] Alternatively, the carboxylic acid can be activated, for example with ethyl chloroformate, to form a mixed anhydride which then reacts with an amine.[1]

Therapeutic Applications and Biological Activities

Derivatives of **1-adamantanecarboxylic acid** have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.[2]

Antiviral Activity

Adamantane derivatives, such as amantadine and rimantadine, are well-known for their antiviral properties, particularly against the influenza A virus.[2][6] Their mechanism of action often involves the blockage of the M2 proton channel of the virus, which is crucial for viral uncoating and replication.[7][8]

Inhibition of **11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1)**

Several 1-adamantanecarboxamide derivatives have been identified as potent inhibitors of 11 β -HSD1, an enzyme that converts inactive cortisone to active cortisol.[9] By inhibiting this enzyme, these compounds can modulate intracellular glucocorticoid levels, offering a potential therapeutic strategy for metabolic disorders like obesity and type 2 diabetes.[9][10][11] The adamantyl group's hydrophobicity is key to its interaction with the enzyme's active site.[9]

Inhibition of **Diacylglycerol Acyltransferase 1 (DGAT1)**

Adamantane carboxylic acid derivatives have also been developed as potent inhibitors of DGAT1, a key enzyme in triglyceride synthesis.[12][13] Inhibition of DGAT1 can lead to

reduced plasma triglyceride levels, decreased body weight gain, and improved glucose tolerance, highlighting their potential in treating obesity and diabetes.[\[12\]](#)

Antibacterial Activity

Certain derivatives of **1-adamantanecarboxylic acid** have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[\[14\]](#) Hydrazide-hydrazone derivatives, in particular, have demonstrated potent antibacterial properties.[\[1\]](#) The proposed mechanism involves altering the permeability of the bacterial cell membrane.[\[14\]](#)

Quantitative Data Summary

The following tables summarize the reported biological activities of various **1-adamantanecarboxylic acid** derivatives.

Table 1: 11 β -HSD1 Inhibitory Activity

Compound ID	Structure/Description	IC50 (nM)	Cell Line	Reference
3	Adamantyl carboxamide with thiophenyl ring	200-300	HEK-293	[9]
4	Adamantyl carboxamide with thiophenyl ring	200-300	HEK-293	[9]
6	3-methyl derivative of compound 3	~200-300	HEK-293	[9]
AZD8329	4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid	-	-	[10]

Table 2: DGAT1 Inhibitory Activity

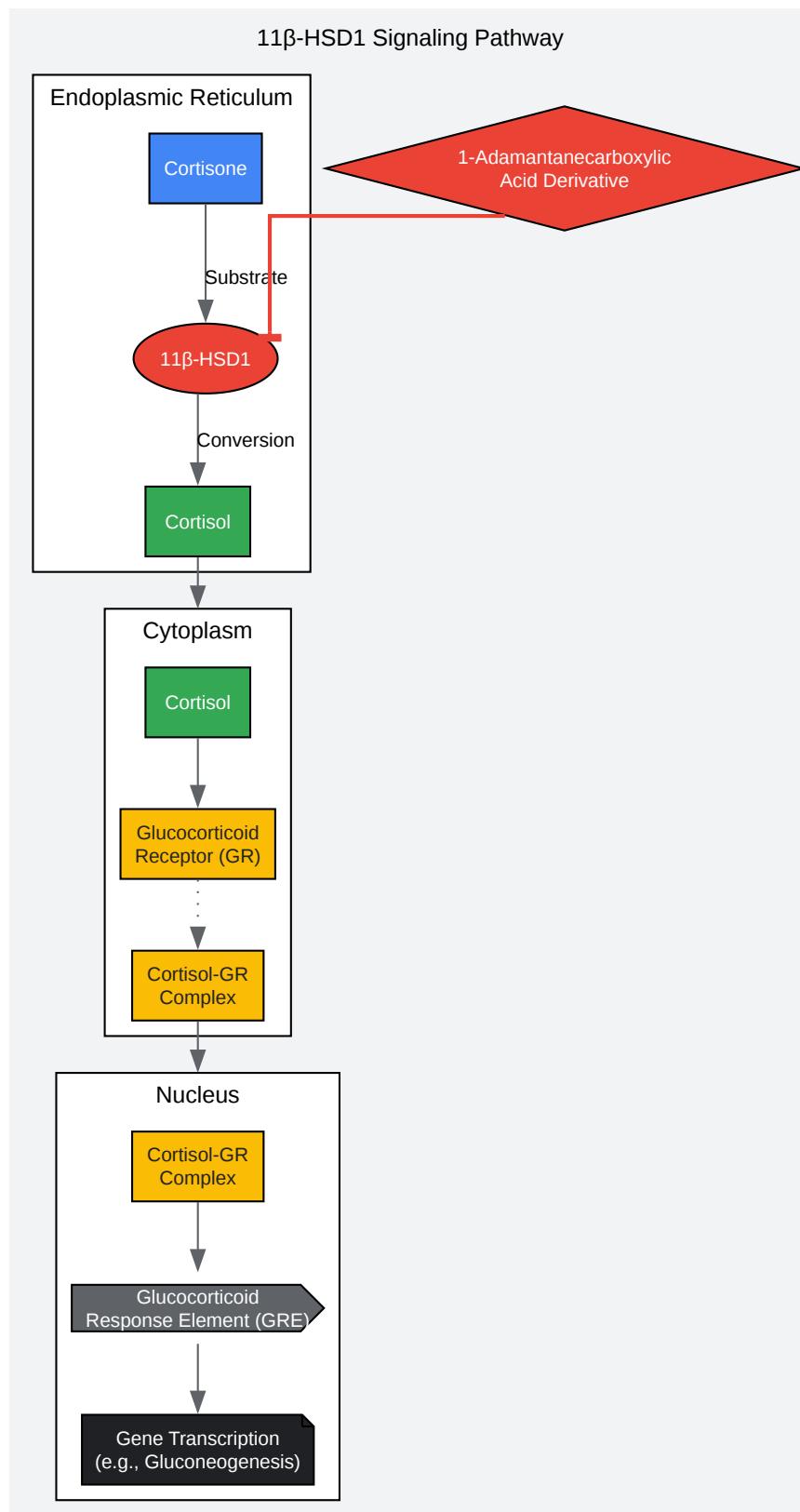
Compound ID	Structure/Description	IC50 (nM)	Target	Reference
43c	E-adamantane carboxylic acid derivative	5	Human and mouse DGAT1	[12]

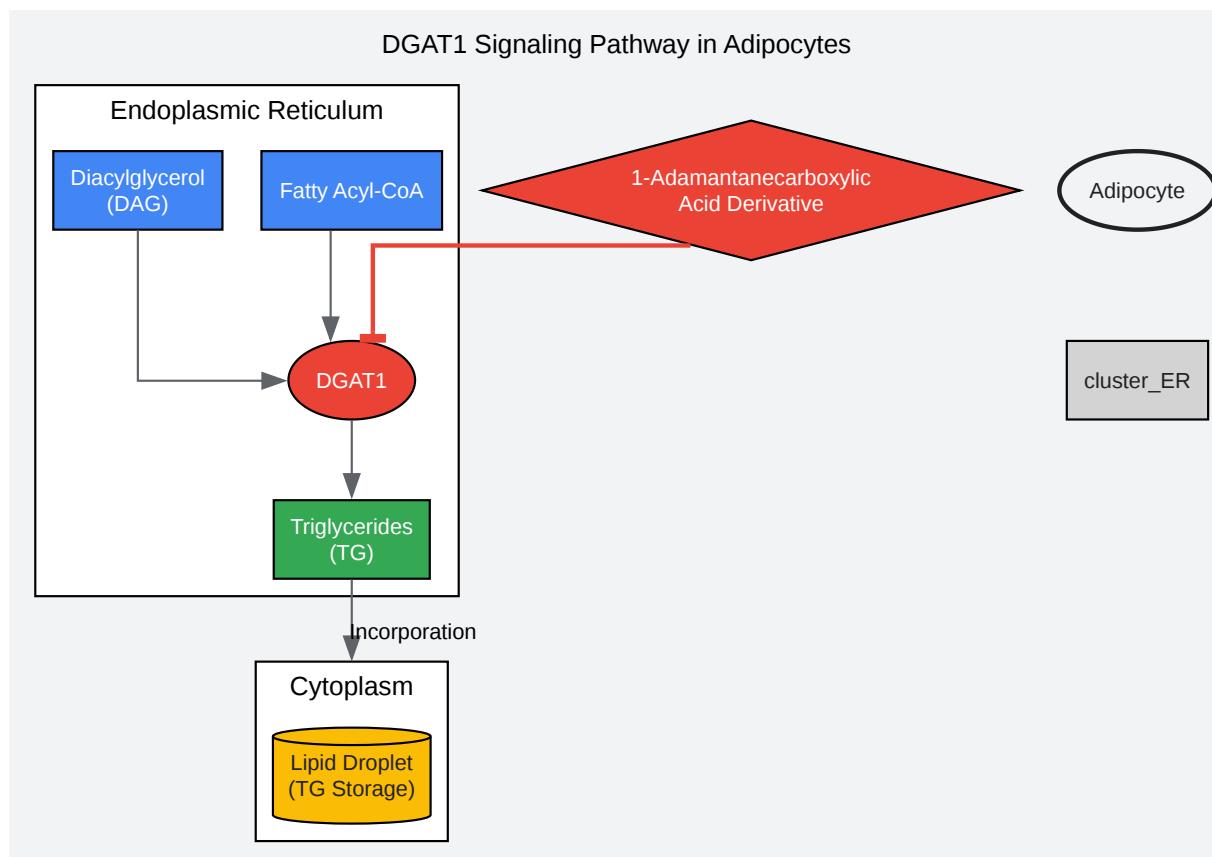
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound ID	Bacterial Strain	MIC (μ g/mL)	Reference
Hydrazide 19	Gram-negative bacteria	125-500	[2]
Schiff base 9	Gram-negative bacteria	125-1000	[2]
Schiff base 14	Gram-negative bacteria	125-1000	[2]

Signaling Pathways

The therapeutic effects of **1-adamantanecarboxylic acid** derivatives are mediated through their interaction with specific signaling pathways.





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